molecular formula C7H4BrClN2 B1371989 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 947238-42-8

3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Katalognummer: B1371989
CAS-Nummer: 947238-42-8
Molekulargewicht: 231.48 g/mol
InChI-Schlüssel: FZERBVKCXSYQLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of pyrrolopyridine, characterized by the presence of bromine and chlorine atoms at the 3 and 4 positions, respectively. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-4-chloropyridine with a suitable

Biologische Aktivität

3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a bromine atom at the 3-position and a chlorine atom at the 4-position of the pyrrolopyridine core. The molecular formula is C7H4BrClN2C_7H_4BrClN_2 with a molecular weight of approximately 231.477 Da .

The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . This compound has been shown to inhibit FGFR activity effectively, which is crucial in various signaling pathways involved in tumor growth and metastasis. Specifically, it exhibits inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to 712 nM .

Table 1: Inhibition Potency Against FGFRs

FGFR TypeIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

1. Antitumor Activity

Research indicates that this compound has demonstrated potent antitumor activity. In vitro studies show that it inhibits the proliferation of various cancer cell lines, including breast cancer (4T1 cells) and ovarian cancer cells. The compound induces apoptosis in these cell lines by disrupting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxicity of this compound against ovarian and breast cancer cell lines revealed moderate toxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .

2. Antidiabetic Effects

In addition to its anticancer properties, this compound has shown potential in reducing blood glucose levels in diabetic models. Its mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism pathways .

3. Antimicrobial Activity

Pyrrolo[3,2-c]pyridine derivatives have also been evaluated for their antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 25 µM .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that it does not significantly bind to bile salt export pump (BSEP) nor activate human pregnane X receptor (hPXR), making it a favorable candidate for further development in drug formulations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as a Building Block:
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are utilized to develop drugs with targeted therapeutic effects, particularly in oncology and metabolic disorders. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its biological activity and specificity.

Case Study:
Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example, studies have shown that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for therapeutic use against tumors driven by these receptors.

Cancer Research

Inhibition of Growth Factor Receptors:
The compound has been investigated for its efficacy in targeting fibroblast growth factor receptors (FGFRs), which play a significant role in cancer cell proliferation and survival. In vitro studies reveal that this compound derivatives effectively inhibit FGFR activity, making them promising candidates for anticancer therapies.

Research Findings:

  • IC50 Values: The compound demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, showcasing its potency against these targets.
  • Mechanism of Action: The interaction is believed to involve non-covalent interactions such as hydrogen bonding and π-π stacking with the receptor sites, facilitating effective binding and inhibition.

Diabetes Research

Blood Glucose Regulation:
Studies have indicated that this compound exhibits hypoglycemic effects. It has been shown to reduce blood glucose levels in experimental models, suggesting potential applications in managing diabetes.

Clinical Implications:
The compound's ability to modulate glucose metabolism may provide a basis for developing new treatments aimed at improving glycemic control in diabetic patients.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryBuilding block for drug synthesisPotent FGFR inhibitors with low IC50 values
Cancer ResearchTargets fibroblast growth factor receptorsEffective inhibition leading to reduced tumor growth
Diabetes ResearchPotential hypoglycemic agentReduces blood glucose levels
Organic SynthesisIntermediate for complex organic moleculesParticipates in nucleophilic substitutions

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine?

Basic
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its halogenated positions (bromo and chloro) for regioselective functionalization. For example, 4-chlorofuro[3,2-c]pyridine reacts with boronic acids under Pd(PPh₃)₄ catalysis in dichloromethane or THF, yielding derivatives . Optimized protocols include using K₂CO₃ as a base and silica gel chromatography for purification, with yields ranging from 20% to 94% depending on substituents .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

Basic
Key methods include:

  • ¹H/¹³C NMR spectroscopy : To verify substituent positions and aromatic proton environments (e.g., δ ~8.8–13.5 ppm for pyrrolopyridine protons) .
  • High-performance liquid chromatography (HPLC) : For purity assessment (>97% purity criteria) .
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. What strategies enable regioselective functionalization of the pyrrolopyridine core?

Advanced
Regioselectivity is achieved through:

  • Halogen-directed coupling : Bromo and chloro groups act as orthogonal sites for sequential Suzuki reactions .
  • Protecting group strategies : Temporary protection of reactive NH groups (e.g., using Boc) to direct substitution .
  • Computational guidance : DFT studies predict electron density distributions, guiding reaction sites .

Q. How do computational methods enhance understanding of this compound’s electronic properties?

Advanced
Density Functional Theory (DFT) reveals:

  • HOMO-LUMO gaps : A 3.59 eV gap indicates high kinetic stability .
  • Charge density topology : Covalent N–C bonds (electron density: 2.07–2.74 e Å⁻³) and intermolecular hydrogen bonds (N–H⋯N, C–H⋯Cl) stabilize the crystal lattice .
  • Reactivity predictions : Electron-deficient positions favor electrophilic substitutions .

Q. What are key considerations for designing Suzuki couplings to synthesize derivatives?

Advanced
Critical parameters include:

  • Catalyst selection : Pd(PPh₃)₄ for aryl-aryl couplings .
  • Solvent polarity : Polar solvents (DMF, THF) enhance reaction rates .
  • Boronic acid stoichiometry : 1.2 equivalents to drive reactions to completion .
  • Temperature control : Room temperature to 80°C, depending on substrate reactivity .

Q. How can researchers troubleshoot low yields in Suzuki reactions?

Advanced

  • Catalyst optimization : Switch to Pd(OAc)₂ with ligand systems for challenging substrates.
  • Purification refinement : Use gradient elution in chromatography to separate byproducts .
  • Moisture control : Ensure anhydrous conditions to prevent boronic acid decomposition .

Q. What intermolecular interactions stabilize the crystal structure?

Advanced

  • N–H⋯N hydrogen bonds : Moderate strength (topological parameters: ρ = 0.05 e Å⁻³, ∇²ρ = 0.15 e Å⁻⁵) .
  • C–H⋯Cl interactions : Weak closed-shell interactions contributing to packing stability .
  • π-π stacking : Aromatic rings align with centroid distances of ~3.8 Å .

Eigenschaften

IUPAC Name

3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERBVKCXSYQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671932
Record name 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947238-42-8
Record name 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 163878251
CID 163878251
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
CID 163878251
CID 163878251
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
CID 163878251
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
CID 163878251
CID 163878251
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
CID 163878251
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
CID 163878251
3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.